2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C18H26B2BrFO4 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Brightness and Emission-Tuning in Nanoparticles
One application of the compound involves its use in the synthesis of nanoparticles. Researchers used related compounds in the polymerization process to create nanoparticles that exhibited bright fluorescence emission with high quantum yields. This application is significant in the development of stable nanoparticles for various uses, including potential biomedical applications and materials science (Fischer, Baier, & Mecking, 2013).
Structural Versatility in Crystal Growth & Design
Another study explored the structural versatility of related compounds, particularly in the context of crystal growth and design. The research demonstrated how these compounds can form different polymorphs and co-crystals, indicating their potential in the design of novel materials with specific structural and functional properties (Batsanov et al., 2012).
Applications in Organic Solar Cells
The compound also finds application in the synthesis of low band gap polymers for organic solar cell (OSC) applications. Researchers have synthesized copolymers using related compounds, demonstrating their suitability for OSC applications due to their thermal stability and optical properties. This highlights the compound's role in advancing renewable energy technologies (Meena, Mohammad, Dutta, & Jacob, 2018).
Synthesis of Deeply Colored Polymers
The compound is also instrumental in the synthesis of deeply colored polymers. Such polymers, synthesized using related compounds, have applications in various fields, including materials science and potentially in electronics, due to their unique color properties and solubility in common organic solvents (Welterlich, Charov, & Tieke, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Related compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Properties
IUPAC Name |
2-[5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2BrFO4/c1-15(2)16(3,4)24-19(23-15)12-9-11(21)10-13(14(12)22)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGKQZHOKNIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2BrFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675088 | |
Record name | 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-49-0 | |
Record name | 2,2′-(5-Bromo-2-fluoro-1,3-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942069-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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